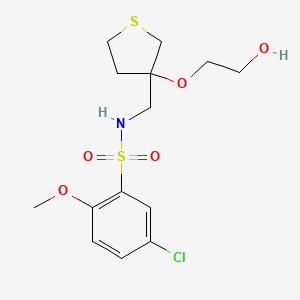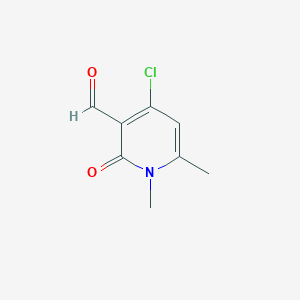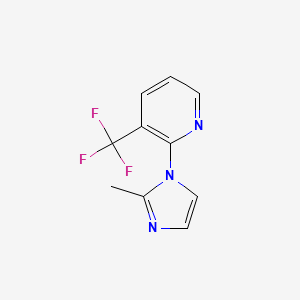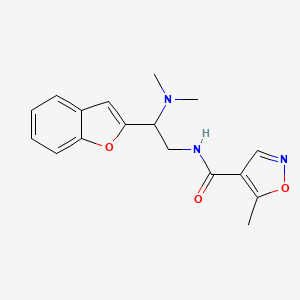![molecular formula C18H28N2O4 B2531008 Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate CAS No. 2377032-07-8](/img/structure/B2531008.png)
Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate" is a chemical entity that appears to be related to tert-butyl protected amino acid derivatives. These compounds are often used in the synthesis of peptides and pharmaceuticals due to their ability to protect the amino group during chemical reactions, allowing for selective functionalization of other parts of the molecule .
Synthesis Analysis
The synthesis of tert-butyl protected amino acid derivatives typically involves the protection of amino groups to prevent unwanted reactions. For example, tert-butyl aminocarbonate can be prepared by reacting hydroxylamine with di-tert-butyl dicarbonate, which can then acylate amines in both organic and aqueous solutions . Similarly, tert-butyl protected intermediates for Rho-kinase inhibitors and caspase-1 inhibitors have been synthesized using intramolecular cyclization and regioselective functionalization techniques . The synthesis of tert-butyl protected boronic acid analogs of amino acids and other derivatives also involves multiple steps, including esterification, protection, and alkylation . These methods demonstrate the versatility and practicality of tert-butyl protection in the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of tert-butyl protected compounds is characterized by the presence of a tert-butyl group attached to an oxygen or nitrogen atom, which serves as a protecting group. The crystal structure of a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was determined using X-ray diffraction and showed a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The tert-butyl group is a bulky substituent that can influence the overall conformation and reactivity of the molecule.
Chemical Reactions Analysis
Tert-butyl protected amino acids and their derivatives participate in various chemical reactions. They can be used in peptide coupling reactions, where the tert-butyl group protects the amino functionality until deprotection is required after the synthesis . The tert-butyl group can also be selectively cleaved under acidic conditions, allowing for further functionalization of the molecule . Additionally, the presence of tert-butyl groups can facilitate the formation of specific weak intermolecular interactions, such as CH/pi interactions, which can stabilize certain molecular conformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl protected compounds are influenced by the presence of the tert-butyl group. This group increases the steric bulk of the molecule, which can affect solubility, boiling point, and crystallinity. For instance, tert-butyl protected compounds often have lower solubility in water due to the hydrophobic nature of the tert-butyl group . The tert-butyl group also affects the chemical reactivity of the molecule, making it less reactive towards nucleophilic attack and more stable under certain conditions .
Eigenschaften
IUPAC Name |
tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-8-7-9-13(19)10-12/h7-10,14H,11,19H2,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGNYIZXPGLSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145913573 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methoxybenzenesulfonamide](/img/structure/B2530925.png)
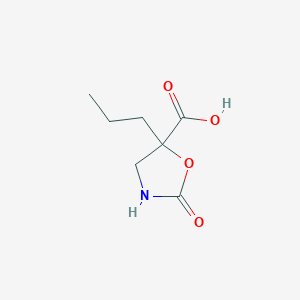
![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2530929.png)
![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)
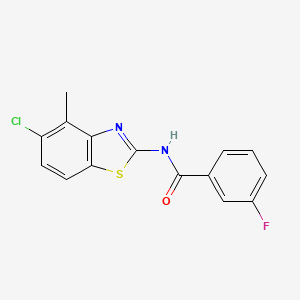
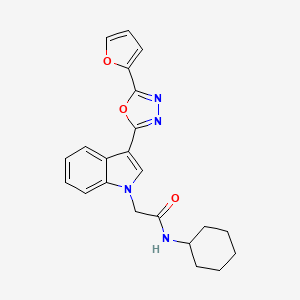
![4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2530935.png)
